molecular formula C10H10ClFO B1423548 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one CAS No. 176548-89-3

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Cat. No.: B1423548
CAS No.: 176548-89-3
M. Wt: 200.64 g/mol
InChI Key: JOYMXRQJCIZXRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one (CAS 176548-89-3) is an organic compound with the molecular formula C 10 H 10 ClFO and a molecular weight of 200.64 . This compound is characterized by its ethanone backbone, substituted with a chlorine atom at the alpha position and a 4-fluoro-3,5-dimethylphenyl group . The presence of both the electron-withdrawing carbonyl chloride and the specific aromatic ring system makes this molecule a valuable building block in organic synthesis. It is primarily used in research settings as a key intermediate for the construction of more complex molecular architectures, particularly in pharmaceutical and agrochemical research where the introduction of a differentiated diaryl ketone structure is required. The fluorine atom and methyl groups on the aromatic ring allow for fine-tuning of the molecule's electronic properties and steric profile, which can be critical in the development of structure-activity relationships (SAR) in drug discovery projects. This product is offered with a typical purity of 95% or higher . As a safety precaution, this compound requires careful handling. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all stated precautionary statements, which include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYMXRQJCIZXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239708
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176548-89-3
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176548-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme:

$$
\text{4-fluoro-3,5-dimethylbenzaldehyde} + \text{chloroacetyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one}
$$

This Friedel-Crafts type acylation is the cornerstone of the synthesis, where the aromatic aldehyde undergoes electrophilic substitution by the chloroacetyl moiety.

Detailed Preparation Methodology

Step Description Conditions Notes
1 Drying of reagents and apparatus Oven-dried glassware, anhydrous solvents Prevents hydrolysis of chloroacetyl chloride
2 Addition of 4-fluoro-3,5-dimethylbenzaldehyde to anhydrous solvent (e.g., dichloromethane) Stirring at 0 °C to room temperature Controls reaction exotherm
3 Slow addition of chloroacetyl chloride dropwise Maintain temperature below 5 °C Minimizes side reactions
4 Addition of Lewis acid catalyst (AlCl3) Stoichiometric or slight excess Catalyzes electrophilic substitution
5 Stirring under inert atmosphere (N2 or Ar) for 2–4 hours Temperature gradually raised to ambient Ensures complete reaction
6 Quenching reaction with ice-cold water Controlled addition Hydrolyzes complex and stops reaction
7 Extraction with organic solvent (e.g., ethyl acetate) Multiple washes Removes impurities
8 Drying organic layer over anhydrous MgSO4 or Na2SO4 Removes residual water
9 Concentration under reduced pressure Rotary evaporator Obtains crude product
10 Purification by recrystallization or column chromatography Solvent system: hexane/ethyl acetate Yields pure 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Reaction Conditions and Optimization

  • Temperature: Maintaining low temperature during reagent addition is critical to control reaction rate and selectivity.
  • Anhydrous Conditions: Essential to prevent hydrolysis of chloroacetyl chloride, which would reduce yield.
  • Catalyst Loading: Typically 1.0 to 1.2 equivalents of AlCl3 are used; excess can lead to side reactions.
  • Solvent Choice: Dichloromethane or chloroform are preferred for their inertness and ability to dissolve reagents.

Research Findings and Yield Data

Parameter Reported Data Source/Notes
Yield Typically 70-85% Dependent on reaction scale and purification method
Purity >95% (by NMR and GC-MS) Confirmed by spectral analysis
Reaction Time 2-4 hours Can be shortened with microwave assistance in related methods
Scale From milligram to multi-gram scale Scalable with careful control of conditions

Analytical Confirmation

  • NMR Spectroscopy: Confirms the presence of the chloroacetyl group and substitution pattern on the aromatic ring.
  • Mass Spectrometry: Molecular ion peak at m/z consistent with C10H10ClFO (MW 200.64 g/mol).
  • Infrared Spectroscopy: Characteristic carbonyl stretch (~1700 cm⁻¹) and C–Cl stretching vibrations.
  • Chromatography: TLC and HPLC used for monitoring reaction progress and purity.

Summary Table of Preparation Methods

Method Reagents Catalyst Solvent Conditions Yield Advantages Limitations
Friedel-Crafts Acylation 4-fluoro-3,5-dimethylbenzaldehyde + chloroacetyl chloride AlCl3 DCM or chloroform 0–25 °C, 2-4 h, anhydrous 70-85% Well-established, straightforward Requires strict anhydrous conditions
Vilsmeier–Haack (Hypothetical) Aromatic precursor + POCl3 + DMF None DMF 0–60 °C, 0.5–6 h Not reported Potential for higher yield, shorter time Not validated for this compound
Metal-Free (Emerging) DMSO + cyanuric chloride None Various Ambient, radical mechanism Not reported Environmentally friendly Experimental, unproven for target

This comprehensive overview of the preparation methods of 2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one highlights the established Friedel-Crafts acylation as the primary synthetic route, with detailed procedural steps, reaction conditions, and optimization parameters. Emerging synthetic strategies may offer future alternatives but require further validation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The fluoro and methyl groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, synthesis methods, physical properties, and applications:

Structural Analogs and Key Differences

Compound Name Molecular Formula Substituents (Position) Synthesis Method Yield/Melting Point (m.p.) Applications/Notes
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one C₁₀H₉ClFO -F (4), -CH₃ (3,5), -COCH₂Cl (1) Likely Friedel-Crafts acylation (inferred from analogs) Purity: 96% Discontinued commercial product
2-Chloro-1-(2-hydroxy-3,5-dimethylphenyl)ethanone C₁₀H₁₀ClO₂ -OH (2), -CH₃ (3,5), -COCH₂Cl (1) Chloroacetonitrile with AlCl₃/BF₃ in ethylene dichloride m.p. 95–96°C Intermediate in organic synthesis
2,2,2-Trifluoro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one C₁₀H₇F₄O -F (4), -CH₃ (3,5), -COCF₃ (1) Not specified (commercially available as 1 g/500 mg batches) CAS: 1256467-41-0 Fluorinated building block
1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one C₁₀H₁₂O₃ -OH (2,4), -CH₃ (3,5), -COCH₃ (1) Friedel-Crafts acylation with 2-chloro-2-oxoethyl acetate Yield: 18% Used in sorbicillinoid synthesis
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one C₈H₇ClO₄ -OH (2,3,4), -COCH₂Cl (1) Reaction of chloroacetyl chloride with trihydroxybenzene derivative Molecular weight: 202.59 g/mol Potential polyphenol derivative

Biological Activity

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one, also known by its CAS number 176548-89-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8ClF
  • Molecular Weight : 188.61 g/mol
  • CAS Number : 176548-89-3
  • Purity : >95% (available for research purposes) .

The biological activity of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one primarily stems from its ability to interact with various biological targets. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and potential to penetrate biological membranes, facilitating interaction with cellular targets.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as α-glucosidase and urease. These enzymes are critical in carbohydrate metabolism and nitrogen metabolism, respectively. In vitro studies reported IC50 values for α-glucosidase inhibition ranging from 2.50 µM to 17.50 µM, suggesting a potent inhibitory profile compared to standard drugs like acarbose .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various substituted ethanones included 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was evaluated for its potential as an α-glucosidase inhibitor. The results revealed that it significantly reduced glucose absorption in vitro, which could have implications for diabetes management .

Data Table: Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli10
α-Glucosidase Inhibitionα-Glucosidase2.50 - 17.50
Urease InhibitionUrease14.30 - 41.50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

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